molecular formula C9H8BrFO B1374015 1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol CAS No. 1247191-31-6

1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol

Cat. No.: B1374015
CAS No.: 1247191-31-6
M. Wt: 231.06 g/mol
InChI Key: RWANOCLSGHFUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol is a halogenated cyclopropanol derivative characterized by a strained cyclopropane ring substituted with a hydroxyl group and a 4-bromo-3-fluorophenyl moiety.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANOCLSGHFUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247191-31-6
Record name 1-(4-bromo-3-fluorophenyl)cyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-fluorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences References
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol Not explicitly listed C₉H₇BrF₀ ~215.06 (calculated) -OH, -Br, -F Target compound
1-(4-Bromophenyl)cyclopropanol 109240-30-4 C₉H₉BrO 213.08 -OH, -Br Lacks fluorine substituent
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol 1504931-98-9 C₉H₈ClFO 186.61 -OH, -Cl, -F Chlorine replaces bromine; substituent position differs
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile 749269-73-6 C₁₀H₇BrFN 240.08 -CN, -Br, -F Nitrile replaces hydroxyl group
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride Not listed C₁₀H₁₂BrClFN 281.15 (free base: 164.21) -NH₂ (protonated), -Br, -F Cyclobutane ring; amine instead of -OH

Substituent Effects on Reactivity and Stability

  • Halogen Substitution: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine. For example, this compound may undergo faster Suzuki coupling than its chloro analog (CAS 1504931-98-9) due to bromine’s superior leaving-group ability . Fluorine’s Influence: The electron-withdrawing -F group in the target compound increases the acidity of the hydroxyl proton (pKa ~10–12, estimated) compared to non-fluorinated analogs like 1-(4-bromophenyl)cyclopropanol .
  • Functional Group Variations: Hydroxyl (-OH) vs. Cyclopropane vs. Cyclobutane: The cyclopropane ring in the target compound exhibits higher ring strain (~27 kcal/mol) than cyclobutane (~26 kcal/mol), making it more reactive in ring-opening reactions. However, cyclobutane derivatives (e.g., 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine) may exhibit greater thermal stability .

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol is an organic compound notable for its unique structural features, including a cyclopropanol moiety and halogen substituents (bromine and fluorine) on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity, which may include interactions with various biological targets such as enzymes and receptors.

Structural Characteristics

The molecular formula of this compound is C9H8BrFO\text{C}_9\text{H}_8\text{BrF}\text{O} with a molecular weight of 231.06 g/mol. The presence of halogens can significantly influence the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors. Halogen substituents can enhance binding affinities, potentially leading to increased efficacy in therapeutic applications. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, influenced by their unique functional groups.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, compounds that share similar halogenated structures have demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, structural analogs have been evaluated for their inhibitory effects on neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative disorders. The mechanism often involves competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amineStructureContains a pyrazole ring; different reactivity profile
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-olStructureBranching alters interaction dynamics
2-(4-bromo-3-fluorophenyl)propanoic acidStructureCarboxylic acid group affects solubility and reactivity

Study on Anticancer Properties

A study investigating the effects of halogenated cyclopropanol derivatives on cancer cell lines reported significant cytotoxic effects at micromolar concentrations. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting potential as therapeutic agents .

Enzyme Interaction Study

Another research project focused on the interaction of fluorinated compounds with nNOS revealed that modifications in structure significantly impacted binding affinity and selectivity. This study highlighted how subtle changes in halogen positioning could enhance or reduce biological activity, underscoring the importance of structural analysis in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.